3-Tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride
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Overview
Description
3-Tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride is a chemical compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The tert-butyl group attached to the bicyclo[1.1.1]pentane core further enhances its stability and reactivity, making it a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by sulfonylation. Another approach involves the radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and controlled production of large quantities. The use of automated systems and advanced reaction monitoring techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols under basic or acidic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinic acids.
Scientific Research Applications
3-Tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The bicyclo[1.1.1]pentane core provides a rigid and stable framework, which can influence the reactivity and selectivity of the compound in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid
- 3-Tert-butylbicyclo[1.1.1]pentane-1-amine
- 3-Tert-butylbicyclo[1.1.1]pentane-1-thiol
Uniqueness
Compared to similar compounds, 3-tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and functionalization potential. This makes it a versatile reagent in organic synthesis and a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C9H15ClO2S |
---|---|
Molecular Weight |
222.73 g/mol |
IUPAC Name |
3-tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H15ClO2S/c1-7(2,3)8-4-9(5-8,6-8)13(10,11)12/h4-6H2,1-3H3 |
InChI Key |
BOFWPTAIRPDQAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C12CC(C1)(C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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